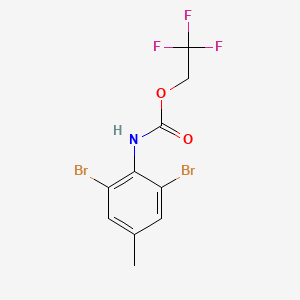

2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is a carbamate derivative characterized by a trifluoroethyl group and a heavily halogenated aromatic ring (2,6-dibromo-4-methylphenyl). Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their versatility as intermediates or active ingredients. This compound is synthesized via methods involving benzyl or tert-butyl carbamate amine protecting groups, as described in patent applications . The presence of bromine and trifluoroethyl groups may influence its physicochemical properties, such as lipophilicity and stability, though specific biological activity remains undocumented in available literature.

Properties

Molecular Formula |

C10H8Br2F3NO2 |

|---|---|

Molecular Weight |

390.98 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate |

InChI |

InChI=1S/C10H8Br2F3NO2/c1-5-2-6(11)8(7(12)3-5)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17) |

InChI Key |

CCOQBRSUIKMOND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)OCC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate typically involves the reaction of 2,6-dibromo-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and the dibromo-methylphenyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Substituents: Contains phenoxyphenoxy and ethyl groups. Use: Insect growth regulator targeting juvenile hormone mimicry . Key Difference: Lacks halogenation, resulting in lower molecular weight and reduced electronegativity compared to the target compound.

Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Substituents: Features a phenylamino carbonyloxy group. Use: Herbicide inhibiting photosynthesis in weeds . Key Difference: Incorporates a urea-like linkage, enhancing polar interactions absent in the target compound.

Hydroprene (ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) Substituents: Aliphatic chain with conjugated double bonds. Use: Insect juvenile hormone analog . Key Difference: Non-aromatic structure, leading to distinct mode of action and lower environmental persistence.

Physicochemical and Environmental Properties

Halogenation (bromine in the target compound vs. chlorine or fluorine in analogues) increases molecular weight and may enhance environmental persistence.

Data Table: Comparative Analysis

Notes:

- LogP Estimates : Based on substituent contributions; bromine increases hydrophobicity, while trifluoroethyl reduces it compared to ethyl.

- Molecular Weight : Higher for the target compound due to bromine atoms.

Research Findings

Synthetic Utility: The target compound is prepared via intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4), highlighting its role in multi-step syntheses .

Protecting Group Efficiency : Benzyl and tert-butyl carbamate groups are employed in its synthesis, suggesting compatibility with diverse reaction conditions compared to analogues like desmedipham, which lacks such functionalization .

Halogenation Impact: Bromine substituents may enhance thermal stability and resistance to enzymatic degradation relative to non-halogenated carbamates like fenoxycarb.

Critical Notes

Application Context: Unlike fenoxycarb or desmedipham, the target compound is primarily a synthetic intermediate rather than an end-use pesticide .

Data Limitations : LogP and toxicity values are extrapolated from structural analogs; experimental validation is required.

Biological Activity

2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is a compound of interest due to its potential biological applications and mechanisms of action. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₃H₉Br₂F₃N₁O₂

- Molecular Weight : 408.01 g/mol

- Structure : The compound features a trifluoroethyl group and a carbamate moiety attached to a dibromo-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a pesticide and its effects on various biological systems. The following sections summarize the key findings related to its biological activity.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes. For example, it may affect acetylcholinesterase activity, which is crucial for neurotransmission in insects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. Its effectiveness may be attributed to the presence of the trifluoroethyl group which enhances lipophilicity and membrane penetration.

- Toxicological Profile : Toxicological assessments indicate that while the compound can be effective against pests, it poses risks to non-target organisms, including mammals and aquatic life. This raises concerns regarding its environmental impact.

Data Table: Biological Activity Summary

Case Study 1: Pesticidal Efficacy

A study conducted by researchers evaluated the efficacy of this compound as an insecticide. The results showed significant mortality rates in treated insect populations compared to controls. The study emphasized the need for further investigation into the compound's selectivity and environmental safety.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in agricultural settings for disease control.

Research Findings

- Pharmacokinetics : Research indicates that the absorption and distribution of this compound in biological systems are influenced by its lipophilic nature due to the trifluoroethyl group. This characteristic may enhance its bioavailability when applied as a pesticide.

- Metabolic Pathways : Studies have explored the metabolic pathways involved in the degradation of this compound in various organisms. Understanding these pathways is crucial for assessing its persistence in the environment and potential accumulation in food chains.

- Environmental Impact : Assessments reveal that while effective as a pesticide, there are significant concerns regarding its long-term effects on ecosystems. Monitoring programs are recommended to evaluate its impact on non-target species and overall biodiversity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.